ethyl 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(6-bromo-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-3-24-18(23)12-22-13(2)21-17-10-9-15(20)11-16(17)19(22)14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQZROCEBJQFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate aniline derivatives with formamide or formic acid.
Alkylation: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.
Esterification: The final step involves the esterification of the quinazoline derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Niementowski Reaction
The quinazolinone core is typically formed via the Niementowski reaction, which involves anthranilic acid derivatives and amides. For example:
-
Anthranilic acid reacts with an amide (e.g., methyl chloroacetate) under basic conditions to form the quinazolinone skeleton .
-
Substituents (e.g., methyl, phenyl, bromo) are introduced during or after this step.
| Reaction Type | Reagents/Conditions | Role in Synthesis |
|---|---|---|
| Niementowski Reaction | Anthranilic acid, amide, NaOH | Forms quinazolinone core |
| Bromination | NBS or Br₂, solvent (e.g., DMF) | Introduces Br at position 6 |
| Esterification | Ethyl bromoacetate, NaAc, EtOH | Forms ethyl acetate substituent |
Bromination
Bromination at position 6 is critical for introducing the bromo substituent. This is achieved via electrophilic substitution:
-
Mechanism : A brominating agent (e.g., NBS or Br₂) reacts with the quinazolinone core, targeting the electron-rich position 6 .
-
Example : In the synthesis of 6-bromo-2-methylquinazolin-4(3H)-one, bromine is introduced under controlled conditions, yielding the brominated intermediate .
Esterification
The ethyl acetate group is introduced via esterification. Typical steps include:
-
Reaction : The quinazolinone intermediate reacts with ethyl bromoacetate in the presence of sodium acetate in ethanol .
-
Conditions : Microwave heating (120°C, 10 min) accelerates the reaction, yielding the ester .
Characterization and Spectral Data
The compound is characterized using advanced spectroscopic techniques:
NMR and IR Analysis
-
¹H NMR : Aromatic protons (e.g., δ 8.28 ppm for H at position 6), methyl groups (δ 2.40 ppm), and ester protons (δ 4.20 ppm for OCH₂CH₃) are observed .
-
¹³C NMR : Key carbons include the carbonyl (δ ~161 ppm), aromatic carbons (δ 120–150 ppm), and ester carbonyl (δ ~170 ppm) .
-
IR : Absorption bands for C=O (ester, ~1740 cm⁻¹) and C=N (quinazolinone, ~1600 cm⁻¹) confirm functional groups .
Mass Spectrometry
-
HRMS : The molecular ion peak matches the molecular formula C₁₉H₁₉BrN₂O₂, with isotopic patterns confirming bromine content .
Biological Relevance
Quinazolinone derivatives exhibit significant pharmacological activity:
-
Anticancer : Brominated quinazolinones often inhibit kinases (e.g., EGFR), showing cytotoxicity in cancer cell lines .
-
Antimicrobial : Substituents like bromine enhance activity against Gram-positive bacteria .
Reaction Trends and Challenges
Scientific Research Applications
Antimicrobial Properties
Several studies have demonstrated that quinazoline derivatives exhibit antimicrobial activity. Ethyl 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate has shown promising results against various bacterial strains. The presence of the bromo group is believed to enhance its interaction with microbial targets, potentially disrupting their metabolic pathways .
Anti-inflammatory Effects
Research indicates that quinazoline derivatives can act as cyclooxygenase (COX) inhibitors, which are crucial in the inflammatory response. This compound has been evaluated for its COX inhibitory activity, showing significant promise as a potential anti-inflammatory agent .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to its ability to interfere with cellular signaling pathways involved in cancer proliferation. Some studies have explored its efficacy against specific cancer cell lines, indicating that it may induce apoptosis or inhibit cell division in malignancies such as breast and lung cancer .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
| Structural Component | Effect on Activity |
|---|---|
| Bromo Group | Enhances binding affinity to biological targets |
| Quinazoline Ring | Essential for biological activity; contributes to stability |
| Ethoxy Group | May influence solubility and bioavailability |
Case Study 1: Antimicrobial Evaluation
A study conducted on various quinazoline derivatives, including this compound, revealed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting a viable alternative for treating infections .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound significantly reduced prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent through COX inhibition .
Case Study 3: Anticancer Activity
In a recent study evaluating the cytotoxic effects on various cancer cell lines, this compound exhibited IC50 values in low micromolar ranges, highlighting its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of ethyl 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key Compounds:
Ethyl 2-(6,8-Dibromo-2-Methylquinazolin-4-yloxy)Acetate ()
- Substituents: Dibromo (positions 6 and 8), methyl (position 2), ethoxyacetate (position 4).
- Impact: The additional bromine at position 8 increases molecular weight (404.05 g/mol) and may enhance halogen bonding in crystal packing. IR spectra show distinct C=O (1,730 cm⁻¹) and C=N (1,618 cm⁻¹) stretches .
Ethyl 4-{4-Oxo-2-[(E)-2-(4-Sulfamoylphenyl)Ethenyl]-3,4-Dihydroquinazolin-3-yl}Benzoate ()
- Substituents: Sulfonamide-phenylethenyl (position 2), ethoxycarbonylphenyl (position 4).
- Impact: The sulfonamide group confers COX-2 inhibitory activity (47.1% inhibition at 20 μM), though less potent than celecoxib. The ethenyl linkage introduces planarity, affecting binding affinity .
Ethyl 2-[5-(4-Bromophenyl)-2-Phenyl-1H-Imidazol-4-yl]Acetate () Substituents: Bromophenyl (imidazole position 5), phenyl (imidazole position 2). Impact: Replacing the quinazolinone core with an imidazole ring alters electronic properties. Bromine at the para position may enhance hydrophobic interactions in biological targets .
Ethyl 2-((4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Thio)Acetate () Substituents: Thioether linkage (position 2), phenyl (position 3).
Physicochemical Properties
*Calculated based on molecular formula C₁₉H₁₇BrN₂O₂.
Biological Activity
Ethyl 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dihydroquinazoline core with a bromine substituent and a phenyl group. Its molecular formula is with a molecular weight of approximately 320.18 g/mol. The structural formula can be represented as follows:
Anticancer Activity
Mechanism of Action
Studies have demonstrated that compounds with similar structures exhibit significant anticancer activity by inducing apoptosis in various cancer cell lines. For instance, the related compound 6-bromo-2-methylquinazolinone has shown efficacy against HepG2 (hepatoma), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer) cell lines through mechanisms that include cell cycle arrest and apoptosis induction .
Case Studies
- HepG2 Cell Line : In vitro studies indicated that treatment with compounds similar to this compound resulted in significant cell death at concentrations ranging from 2.5 to 20 µM. The morphological changes observed included cell shrinkage and rounding, indicative of apoptotic processes .
- MDA-MB-468 Cell Line : The compound was also evaluated for its effects on breast cancer cells, showing promising results in reducing cell viability when compared to control treatments .
Antimicrobial Activity
The quinazoline derivatives have been investigated for their antimicrobial properties against various pathogens. The mechanism often involves inhibition of specific bacterial enzymes or interference with cellular processes.
In Vitro Studies
Research has shown that related compounds possess moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship studies suggest that the presence of electron-withdrawing groups enhances antibacterial potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial in optimizing the biological activity of quinazoline derivatives. Key findings include:
- Substitution Effects : The introduction of bromine at the 6-position significantly enhances the biological activity compared to unsubstituted analogs.
- Phenyl Group Influence : The presence of a phenyl group at the 4-position contributes to improved binding affinity to biological targets, which is essential for both anticancer and antimicrobial activities.
Summary of Biological Activities
| Activity Type | Target Organisms | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2, MDA-MB-468, HCT-116 | 2.5 - 20 | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus, E. coli | Moderate | Enzyme inhibition |
Q & A
Q. What are the standard synthetic routes for ethyl 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclocondensation and functionalization. For example:
- Step 1: Formation of the quinazolinone core via refluxing substituted benzaldehyde derivatives with amino-triazole intermediates in ethanol, catalyzed by glacial acetic acid (yield ~65%) .
- Step 2: Bromination at the 6-position using electrophilic bromine sources (e.g., NBS or Br₂ in DCM).
- Step 3: Esterification of the acetamide side chain using ethyl chloroacetate in DMF with anhydrous K₂CO₃ as a base .
Characterization: Intermediates are validated via NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and LC-MS. Final purity is confirmed by elemental analysis and single-crystal X-ray diffraction .
Q. How is crystallographic data utilized to confirm the structure of this compound and its derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and verifying regioselectivity. For example:
- The dihydroquinazoline ring adopts a boat conformation, with the bromine atom at C6 and methyl group at C2 confirmed via SCXRD .
- Key bond lengths (e.g., C-Br: ~1.89 Å) and torsion angles (e.g., phenyl ring dihedral angles ~15–25°) are compared with computational models (DFT) to validate structural assignments .
Q. What spectroscopic techniques are essential for analyzing purity and functional groups?
Methodological Answer:
- NMR: ¹H NMR identifies substituents (e.g., methyl protons at δ ~2.3 ppm, ethyl ester protons as triplets at δ ~4.1–4.3 ppm). ¹³C NMR confirms carbonyl groups (ester C=O at δ ~170 ppm) .
- IR: Stretching vibrations for amide (1650–1680 cm⁻¹) and ester (1730–1750 cm⁻¹) groups .
- LC-MS: Monitors molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₀BrN₂O₂: calc. 423.06, observed 423.1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during bromination?
Methodological Answer:
- Controlled Bromination: Use N-bromosuccinimide (NBS) in DCM at 0°C to minimize over-bromination. Monitor via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 6-position due to stabilization of the bromonium ion intermediate .
- Competitive Experiments: Compare yields under varying temperatures and catalysts (e.g., FeCl₃ vs. AlCl₃) to identify optimal conditions .
Q. How do structural modifications (e.g., substituent variations) influence biological activity in related quinazoline derivatives?
Methodological Answer:
- Case Study: Methyl substitution at C2 increases steric hindrance, reducing binding to CNS targets (e.g., serotonin receptors) compared to unsubstituted analogs .
- Bromine Impact: The 6-bromo group enhances lipophilicity (logP +0.5), improving blood-brain barrier permeability in rodent models .
- Activity Assays: Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) for derivatives with/without the phenyl group at C4 .
Q. What strategies resolve contradictions in spectral data versus crystallographic results?
Methodological Answer:
- Discrepancy Example: NMR may suggest a planar quinazoline ring, while SCXRD reveals a puckered conformation.
- Resolution: Use variable-temperature NMR to assess dynamic effects. DFT calculations (e.g., Gaussian) model the energy difference between conformers .
- Validation: Overlay experimental and computed IR spectra to confirm hydrogen bonding patterns (e.g., N-H···O=C interactions) .
Q. How can computational methods predict reactivity or stability under varying pH/temperature?
Methodological Answer:
- DFT/Molecular Dynamics: Calculate activation energies for hydrolysis of the ester group under acidic (ΔG‡ ~25 kcal/mol) vs. basic (ΔG‡ ~18 kcal/mol) conditions .
- Accelerated Stability Testing: Store the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., ester hydrolysis to carboxylic acid at RRT 1.2) .
Q. What are the challenges in synthesizing enantiopure derivatives, and how are they addressed?
Methodological Answer:
- Chiral Separation: Use preparative HPLC with a chiral stationary phase (e.g., amylose-based) to resolve racemic mixtures .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclocondensation to induce stereoselectivity at C3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
